4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

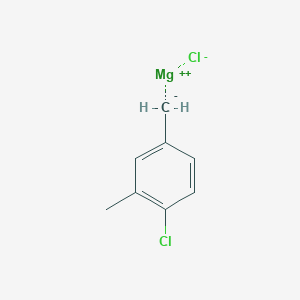

4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of 4-chloro-3-methylbenzylmagnesium chloride in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzylmagnesium chloride is typically prepared by reacting 4-chloro-3-methylbenzyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-Chloro-3-methylbenzyl chloride+Mg→4-Chloro-3-methylbenzylmagnesium chloride

Industrial Production Methods

In an industrial setting, the production of 4-chloro-3-methylbenzylmagnesium chloride involves large-scale reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product. The final solution is typically stored in glass bottles with screw caps and septa to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-methylbenzylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions with halides to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

Alkyl Halides: Used in nucleophilic substitution reactions.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

- Intermediate Production : This Grignard reagent serves as an intermediate for synthesizing various organic compounds. For example, it can react with carbonyl compounds to form alcohols through nucleophilic addition.

- Case Study : In a study by Rieke Metals, the compound was used to synthesize 1-chloro-4-(4-methyl-3-pentenyl)benzene by reacting with 1-bromo-3-methyl-2-butene, demonstrating its utility in building complex molecular architectures .

2. Pharmaceutical Applications

- Drug Development : The compound has been employed in the synthesis of pharmaceutical intermediates. For instance, it can be utilized to create precursors for antitumor agents.

- Case Study : A recent study highlighted the use of 4-chloro-3-methylbenzylmagnesium chloride in developing a scalable synthetic route for a naphthyridin-based drug candidate, achieving high yields and purity .

Environmental Applications

1. Dehalogenation Processes

- Biological Dehalogenation : The compound can be involved in biological processes to remove halogens from organic molecules, contributing to environmental remediation efforts.

- Case Study : Research indicates that microbial dehalogenation methods show promise for breaking down chlorinated compounds, including those derived from Grignard reagents .

Mecanismo De Acción

The mechanism of action of 4-chloro-3-methylbenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The reaction proceeds through a concerted mechanism, where the nucleophile and electrophile simultaneously form the new bond .

Comparación Con Compuestos Similares

4-Chloro-3-methylbenzylmagnesium chloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity compared to other Grignard reagents. Similar compounds include:

4-Fluorobenzylmagnesium chloride: Used in similar nucleophilic addition and substitution reactions.

4-Methoxybenzylmagnesium chloride: Known for its use in the synthesis of methoxy-substituted compounds.

4-Methylbenzylmagnesium chloride: Utilized in the formation of methyl-substituted products.

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents on the benzyl ring.

Actividad Biológica

4-Chloro-3-methylbenzylmagnesium chloride, a Grignard reagent, is a versatile compound used in organic synthesis. Its biological activity, particularly in the context of medicinal chemistry, has garnered attention due to its potential applications in drug development and bioremediation processes. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : C8H8ClMg

- Molar Mass : 182.5 g/mol

- Solvent : Diethyl ether

- Concentration : 0.25 M

Grignard reagents like 4-chloro-3-methylbenzylmagnesium chloride function primarily as nucleophiles in organic reactions. They can react with electrophiles to form carbon-carbon bonds, which is crucial in synthesizing biologically active compounds. The presence of chlorine and methyl groups enhances its reactivity and selectivity towards various substrates.

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-3-methylbenzylmagnesium chloride exhibit significant antimicrobial activity. For instance, derivatives such as 4-chloro-3-methylphenol have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.

Enzyme Interaction

Magnesium ions play a crucial role in numerous enzymatic reactions within the body. Magnesium chloride, a component of the Grignard reagent, is known to act as a cofactor for over 300 enzymatic reactions, influencing protein synthesis and carbohydrate metabolism . This suggests that 4-chloro-3-methylbenzylmagnesium chloride could similarly affect enzyme activity by providing magnesium ions.

Case Study 1: Bioremediation Potential

A study conducted on Pseudomonas sp. JHN demonstrated its ability to utilize chlorinated compounds as sole carbon sources. The strain exhibited chemotaxis towards 4-chloro-3-nitrophenol (4C3NP), leading to effective degradation pathways that released chloride ions and nitrite . This highlights the potential of using Grignard reagents in bioremediation strategies.

Case Study 2: Antitumor Activity

Extensive structure–activity relationship (SAR) studies have shown that compounds derived from Grignard reagents can target MET kinase pathways, which are crucial in tumorigenesis . These findings suggest that 4-chloro-3-methylbenzylmagnesium chloride may have applications in developing antitumor agents.

Data Table: Biological Activity Overview

| Activity Type | Compound | Effect | Mechanism |

|---|---|---|---|

| Antimicrobial | 4-Chloro-3-methylphenol | Inhibition of MRSA growth | Disruption of cell membranes |

| Enzymatic Interaction | Magnesium chloride | Cofactor for enzymatic reactions | Enhances protein synthesis |

| Bioremediation | Pseudomonas sp. JHN | Degradation of chlorinated compounds | Chemotaxis and enzymatic breakdown |

| Antitumor | MET-targeting derivatives | Inhibition of tumor growth | Targeting MET kinase pathways |

Propiedades

IUPAC Name |

magnesium;1-chloro-4-methanidyl-2-methylbenzene;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQHPOYVTDPNSR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[CH2-])Cl.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.